Terlipressin Acetate

Description

Properties

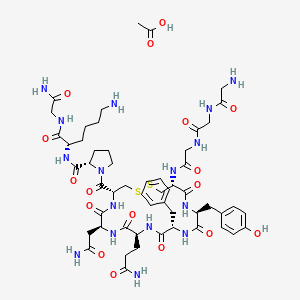

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFVFDPQEHRNTC-LWCZBKQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H82N16O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-96-6, 1884420-36-3 | |

| Record name | Terlipressin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin diacetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Structural Analysis of Terlipressin Acetate

Peptide Architecture and Amino Acid Sequence

Terlipressin (B549273) is a dodecapeptide, meaning it is composed of twelve amino acids. nih.gov Its structure features a cyclic component formed by a disulfide bond between two cysteine residues at positions 4 and 9. nih.gov This cyclic hexapeptide ring is a hallmark of the vasopressin family. Attached to the N-terminus of this ring is a tripeptide sequence of three glycine (B1666218) residues. nih.gov The C-terminus consists of a tripeptide of proline, lysine (B10760008), and glycinamide. nih.gov

The full amino acid sequence of terlipressin is Glycyl-Glycyl-Glycyl-Cysteinyl-Tyrosyl-Phenylalanyl-Glutaminyl-Asparaginyl-Cysteinyl-Prolyl-Lysyl-Glycinamide. nih.govnih.gov The disulfide bridge connects the two cysteine residues, creating the cyclic structure essential for its biological activity. Terlipressin acetate (B1210297) is the acetate salt form of this peptide. scbt.com

| Position | Amino Acid | Abbreviation |

|---|---|---|

| 1 | Glycine | Gly |

| 2 | Glycine | Gly |

| 3 | Glycine | Gly |

| 4 | Cysteine | Cys |

| 5 | Tyrosine | Tyr |

| 6 | Phenylalanine | Phe |

| 7 | Glutamine | Gln |

| 8 | Asparagine | Asn |

| 9 | Cysteine | Cys |

| 10 | Proline | Pro |

| 11 | Lysine | Lys |

| 12 | Glycinamide | Gly-NH2 |

Prodrug Design and Biochemical Rationale

Terlipressin is designed as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into its active metabolite. nih.govdrugbank.com The primary active metabolite of terlipressin is lysine-vasopressin (also known as lypressin). nih.govdrugbank.com This conversion occurs through the enzymatic cleavage of the three N-terminal glycine residues by tissue peptidases. nih.govderangedphysiology.com

The biochemical rationale for this prodrug design is to prolong the duration of action and achieve a more stable and sustained physiological effect compared to the direct administration of vasopressin. nih.gov Endogenous vasopressin has a very short half-life, making it challenging to maintain therapeutic levels. drugbank.com By slowly releasing the active lysine-vasopressin, terlipressin provides a longer-lasting vasoconstrictor effect. derangedphysiology.com This design also contributes to a more favorable side effect profile by avoiding the sharp peaks in plasma concentration associated with bolus injections of the active hormone. The addition of the three glycine residues inhibits rapid degradation by aminopeptidases found in peripheral tissues. acs.org

Structural Relationships to Lysine-Vasopressin and Arginine-Vasopressin

Terlipressin is a synthetic analogue of vasopressin, a neurohypophyseal hormone. nih.gov The vasopressin family of peptides, including arginine-vasopressin (AVP) and lysine-vasopressin (LVP), are nonapeptides characterized by a six-amino-acid ring closed by a disulfide bond and a three-amino-acid C-terminal tail. wikipedia.org

Arginine-Vasopressin (AVP): This is the form of vasopressin naturally found in humans and most mammals. wikipedia.org Its amino acid sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2. wikipedia.org

Lysine-Vasopressin (LVP): This variant is found in pigs and some other animals and differs from AVP only at position 8, where lysine replaces arginine. wikipedia.org Its sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.

Terlipressin is a direct derivative of lysine-vasopressin. nih.govderangedphysiology.com It is essentially LVP with a triglycyl moiety attached to the N-terminal cysteine. This structural modification is the key difference that defines terlipressin as a prodrug. Once the three glycine residues are cleaved, the resulting molecule is identical to lysine-vasopressin. derangedphysiology.com

| Compound | Amino Acid at Position 8 | N-terminal Modification | Total Amino Acids |

|---|---|---|---|

| Arginine-Vasopressin (AVP) | Arginine | None | 9 |

| Lysine-Vasopressin (LVP) | Lysine | None | 9 |

| Terlipressin | Lysine | Gly-Gly-Gly | 12 |

Isomeric and Conformational Considerations in Biological Activity

The biological activity of peptides is highly dependent on their three-dimensional structure, which includes isomeric and conformational properties. Terlipressin contains eight chiral centers, meaning it can exist in various stereoisomeric forms. geneesmiddeleninformatiebank.nl The specific synthesis process is designed to produce the biologically active L-amino acid configuration. geneesmiddeleninformatiebank.nl

The conformation of the N-terminal part of neurohypophyseal hormones is considered important for their pharmacological activity. researchgate.net The disulfide bond in terlipressin imposes a significant conformational constraint, creating the cyclic structure that is crucial for receptor binding. nih.gov The flexibility of the N-terminal triglycyl tail allows it to be accessible to peptidases for conversion to lysine-vasopressin.

Receptor Pharmacology and Signal Transduction Mechanisms

Vasopressin V1 Receptor Agonism

Terlipressin (B549273) demonstrates significant agonistic activity at the vasopressin V1 receptor, which is predominantly located on vascular smooth muscle cells. oup.comoup.comdrugbank.com This interaction is the primary mechanism behind its potent vasoconstrictive effects. patsnap.comdrugbank.com

Ligand-Receptor Binding Kinetics and Affinity

Terlipressin itself has a lower binding affinity for the V1a receptor compared to its active metabolite, lysine (B10760008) vasopressin (LVP), and the endogenous human hormone, arginine vasopressin (AVP). nih.govnih.gov Specifically, terlipressin's affinity for the rat and human V1A receptors is in the micromolar range, which is approximately 120 times lower than that of LVP. nih.gov Both terlipressin and its active metabolite, LVP, exhibit a higher affinity for the V1 receptor over the V2 receptor. derangedphysiology.comnih.gov Some studies indicate that terlipressin has about twice the selectivity for V1 receptors compared to V2 receptors, while other research suggests this selectivity is approximately six-fold. va.govderangedphysiology.comdrugbank.comderangedphysiology.comnih.govnih.gov

| Compound | Receptor | Binding Affinity (K_i) | Selectivity (V1 vs. V2) |

| Terlipressin | Human V1a | Micromolar range | ~2 to 6-fold higher for V1 |

| Lysine Vasopressin (LVP) | Human V1a | 2.3 - 8 nM | Higher for V1 |

| Arginine Vasopressin (AVP) | Human V1a | Higher than LVP and Terlipressin | |

| Data sourced from multiple in vitro studies. nih.govnih.govtga.gov.au |

Gq-Protein Coupling and Downstream Signaling Cascades

Upon binding to the V1 receptor, terlipressin initiates a conformational change in the receptor, leading to the activation of a G-protein of the Gq class. oup.comoup.comderangedphysiology.comnih.gov This activation of the Gq protein subsequently stimulates the enzyme phospholipase C (PLC). oup.comnih.gov Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov This signaling cascade is a hallmark of V1 receptor activation and is central to the physiological effects of terlipressin. nih.gov

Intracellular Calcium Mobilization and Effector Pathways

The generation of inositol triphosphate (IP3) plays a crucial role in the subsequent signaling events. nih.gov IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.govacs.org The resulting rapid and transient increase in intracellular calcium concentration is a key event in the signal transduction pathway. nih.govnih.govacs.org This elevated intracellular calcium, in conjunction with diacylglycerol (DAG), activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins. nih.gov This cascade ultimately leads to the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in systemic vascular resistance and blood pressure. nih.gov Fluorometric detection of this intracellular calcium mobilization is a standard method for assessing V1 receptor activation in functional assays. nih.govnih.govacs.org

Vasopressin V2 Receptor Activity

While terlipressin is more selective for V1 receptors, it also possesses agonistic properties at the vasopressin V2 receptors. derangedphysiology.comdrugbank.comnih.gov These receptors are primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts and distal tubules. oup.comoup.comdrugbank.com

Agonistic Properties and Selectivity Profile

Terlipressin acts as a full agonist at human V2 receptors, although with a lower affinity compared to its V1 receptor interaction. nih.gov The selectivity for V1 over V2 receptors means that the antidiuretic effects mediated by V2 receptors are generally more modest than the vasoconstrictive effects. derangedphysiology.comnih.gov

Gs-Protein Coupling and Cyclic AMP Production

Activation of the V2 receptor by terlipressin involves coupling to a Gs-protein. oup.comoup.comderangedphysiology.com This interaction stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). oup.comoup.comnih.gov The increased intracellular concentration of cAMP is the primary signal for the downstream effects of V2 receptor activation. derangedphysiology.comnih.gov This subsequently activates protein kinase A (PKA). nih.gov The PKA-mediated phosphorylation cascade ultimately leads to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, which increases water reabsorption from the urine. nih.gov

| Receptor | G-Protein Coupled | Primary Second Messenger |

| Vasopressin V1 | Gq | Inositol triphosphate (IP3), Diacylglycerol (DAG), Intracellular Calcium (Ca2+) |

| Vasopressin V2 | Gs | Cyclic Adenosine Monophosphate (cAMP) |

| Data compiled from pharmacological reviews. oup.comoup.comderangedphysiology.comnih.gov |

Vasopressin V1b Receptor Interactions

The vasopressin V1b receptor, also known as the V3 receptor, is primarily expressed in the anterior pituitary gland, but also found in peripheral tissues like the pancreas, lungs, heart, and kidneys. mdpi.comdroracle.ai Its activation is critically involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.comcancer.gov

Terlipressin and its active metabolite, LVP, are non-selective vasopressin analogues that bind to V1a, V1b, and V2 receptors. patsnap.comnih.gov Research on Chinese Hamster Ovary (CHO) cells transfected with human vasopressin receptor subtypes has shown that terlipressin acts as a full agonist at the human V1b receptor. nih.gov While its primary therapeutic effects are often attributed to V1a receptor-mediated vasoconstriction, its activity at the V1b receptor has distinct functional consequences. patsnap.comresearchgate.net

The binding affinity of terlipressin itself to the V1b receptor is in the micromolar range, which is considerably lower than that of its active metabolite, LVP, or the endogenous hormone arginine-vasopressin (AVP). nih.govtga.gov.au However, its sustained conversion to LVP ensures prolonged receptor engagement. va.gov The primary functional implication of V1b receptor agonism is the stimulation of adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary. mdpi.comcancer.govclinicalcasereportsjournal.comclinicalcasereportsjournal.com This action integrates the drug into the body's neurohormonal stress response pathways. The signal transduction mechanism for V1b receptors, similar to V1a receptors, involves coupling to G-proteins of the Gq/11 family, which activates phospholipase C and leads to an increase in intracellular calcium. droracle.ai

Binding Affinity of Terlipressin and Related Compounds at Human Vasopressin Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Agonist/Antagonist Profile |

|---|---|---|---|

| Terlipressin | V1b | 1115.0 nM ncats.io | Full Agonist nih.gov |

| Terlipressin | V1a | 852.0 nM ncats.io | Partial Agonist nih.gov |

| Terlipressin | V2 | 6900.0 nM nih.gov | Full Agonist nih.govnih.gov |

| Lysine-Vasopressin (LVP) | V1b | 115 nM nih.gov | Agonist nih.gov |

Mechanisms of Receptor Desensitization and Regulation

Prolonged exposure of G-protein coupled receptors to agonists typically leads to desensitization, a process that attenuates the cellular response despite the continued presence of the ligand. This regulatory mechanism involves receptor phosphorylation, internalization, and, in the long term, downregulation of receptor expression.

In the context of conditions like advanced liver cirrhosis, where endogenous neurohormonal systems such as the renin-angiotensin-aldosterone system and the sympathetic nervous system are chronically activated, a state of hyporesponsiveness can develop due to receptor downregulation. nih.gov While direct studies on terlipressin-induced V1b receptor desensitization are limited, the principles of receptor regulation are well-established for this class of receptors. For instance, rapid desensitization of somatostatin (B550006) receptors has been observed with its analogue, octreotide (B344500), suggesting that a similar tachyphylaxis could occur with sustained vasopressin receptor agonism. nih.gov In septic shock, an initial surge in endogenous vasopressin is followed by a decline to subnormal levels, which may leave V1 receptors available and sensitive to exogenous administration, potentially mitigating the immediate effects of desensitization. ufl.edu

Exploration of Other Potential Receptor-Mediated Effects

Beyond its direct interactions with the established vasopressin receptor subtypes, terlipressin's physiological effects may be modulated by other mechanisms.

Furthermore, some research suggests that terlipressin may interact with other receptor systems. For example, in the context of overdose, it has been postulated that terlipressin may act at purinoreceptors (specifically the P2 subtype) to mobilize intracellular calcium in myocytes, thereby producing a positive inotropic effect. clinicalcasereportsjournal.comclinicalcasereportsjournal.com However, the mechanisms of this interaction are not well understood. clinicalcasereportsjournal.comclinicalcasereportsjournal.com There is no significant off-target binding reported for its metabolite LVP at a wide range of other toxicologically relevant receptors. nih.gov

Preclinical Pharmacokinetics and Biotransformation

Prodrug Activation and Lysine-Vasopressin Generation

Terlipressin (B549273), or triglycyl-lysine-vasopressin, is an inactive precursor that requires enzymatic action to become the pharmacologically active lysine-vasopressin (LVP). nps.org.autga.gov.au This activation process is a key determinant of its therapeutic action.

Enzymatic Cleavage by Endothelial Peptidases

The conversion of terlipressin to LVP occurs through the enzymatic cleavage of its three N-terminal glycine (B1666218) residues. tga.gov.aunih.gov This process is primarily carried out by endothelial peptidases, which are enzymes located on the surface of endothelial cells lining blood vessels. tga.gov.auderangedphysiology.com This targeted activation within the vasculature contributes to the drug's effects. In vitro studies have shown that terlipressin is not metabolized in blood or plasma, indicating that the activation is a tissue-based process. nih.govnih.gov

Characterization of Metabolite Formation and Kinetics

Following intravenous administration, the conversion of terlipressin to LVP is a gradual process. Measurable concentrations of LVP appear in the plasma approximately 30 minutes after a bolus injection of terlipressin, with peak concentrations being reached between 60 and 120 minutes. tga.gov.aumedsafe.govt.nz This slow release of the active metabolite is a key feature of terlipressin's pharmacokinetic profile, allowing for a sustained duration of action of 4-6 hours. karger.comhpra.ie The formation of LVP from terlipressin is a stepwise process, with the potential formation of intermediate metabolites such as diglycyl-LVP and monoglycyl-LVP. tga.gov.au These intermediates may also possess some pharmacological activity. tga.gov.au

Distribution Dynamics in Animal Models

Preclinical studies in various animal models have provided insights into the distribution of terlipressin and its active metabolite. Following intravenous administration in rats, terlipressin exhibits a rapid distribution phase. tga.gov.au Tissue distribution studies using radiolabeled LVP in rats have shown widespread distribution of radioactivity, with notable accumulation in the neurohypophysis and adenohypophysis, which is consistent with the location of vasopressin receptors. tga.gov.au

The volume of distribution (Vd) for terlipressin has been reported to be approximately 0.5 L/kg in both healthy volunteers and cirrhotic patients, suggesting that its distribution is not significantly altered by liver disease. tga.gov.au In patients with liver cirrhosis, the distribution volume has been observed to be in the range of 0.2 to 0.5 L/kg. medsafe.govt.nz For the active metabolite, lysine-vasopressin, a much larger volume of distribution of 1370 L has been reported, indicating extensive tissue uptake. nih.gov Terlipressin has also been found to distribute into ascitic fluid, reaching equilibrium with plasma concentrations after about 60 minutes. nps.org.au

Metabolic Pathways and Elimination Kinetics of Terlipressin and its Active Metabolite

The metabolism and elimination of terlipressin and LVP have been characterized in several preclinical and clinical studies.

Terlipressin is almost completely metabolized, primarily by peptidases in various tissues, including the liver and kidneys. tga.gov.aumims.com Less than 1% of the administered dose of terlipressin and less than 0.1% of LVP are excreted unchanged in the urine, highlighting the extensive role of metabolism in their clearance. nih.govtga.gov.aumims.com In vitro studies using human liver microsomes have indicated that terlipressin does not significantly induce or inhibit cytochrome P450 enzymes. nih.govmdpi.com

The elimination of terlipressin from plasma follows a two-compartment model. medsafe.govt.nztga.gov.au The plasma half-life of terlipressin is relatively short, with a distribution half-life of 8-12 minutes and an elimination half-life of approximately 50-80 minutes. hpra.iemims.com In contrast, its active metabolite, LVP, has a longer terminal half-life of about 3.0 hours. nih.gov The clearance of terlipressin is approximately 9 mL/kg/min. tga.gov.au

Pharmacokinetic Parameters of Terlipressin and Lysine-Vasopressin

| Parameter | Terlipressin | Lysine-Vasopressin |

| Time to Peak Concentration (Tmax) | ~2 hours mims.com | 60-120 minutes medsafe.govt.nz |

| Elimination Half-life (t1/2) | 50-80 minutes mims.com | ~3.0 hours nih.gov |

| Volume of Distribution (Vd) | ~0.5 L/kg tga.gov.au | 1370 L |

| Clearance (CL) | ~9 mL/kg/min tga.gov.au | 318 L/hr |

| Urinary Excretion (unchanged) | <1% mims.com | <0.1% nih.gov |

Influence of Pathophysiological States on Biotransformation in Animal Models

The biotransformation and pharmacokinetics of terlipressin can be influenced by certain disease states, particularly those affecting the liver and kidneys, where the drug is primarily metabolized.

In animal models of liver disease, such as rats with induced portal hypertension or cirrhosis, the pharmacokinetic profile of terlipressin appears to be qualitatively similar to that in healthy animals. tga.gov.au Clinical studies in patients with cirrhosis have also shown similar pharmacokinetic characteristics to healthy volunteers. tga.gov.au However, in a study on bile duct–ligated (BDL) rats, a model for cirrhosis, terlipressin administration led to a significant reduction in total liver blood flow, which was not observed in sham-operated control animals. nih.gov This suggests a failure of the hepatic arterial buffer response in the cirrhotic state. nih.gov

Physiological and Pathophysiological Modulation in Research Models

Vascular Hemodynamic Regulation

Terlipressin (B549273) acetate's primary therapeutic effects stem from its ability to modulate vascular hemodynamics. By acting on vasopressin receptors, it induces significant changes in blood flow and pressure within the circulatory system.

Splanchnic Circulation Modulation in Experimental Models

In experimental models of portal hypertension and cirrhosis, terlipressin consistently demonstrates a marked reduction in splanchnic blood flow. This effect is primarily due to the vasoconstriction of the splanchnic arterioles, which is mediated by the V1a receptors located in the smooth muscle of these vessels. This vasoconstriction leads to a decrease in portal venous pressure.

Studies in rats with portal hypertension induced by portal vein ligation have shown that terlipressin can ameliorate the hyporeactivity of mesenteric vessels to other vasoconstrictors. However, in a rat model of cirrhosis, the splanchnic vasoconstrictive response to terlipressin was found to be diminished during hemorrhage, suggesting that endogenous vasodilatory mechanisms can compete with its effects. In rodent models of cirrhosis, terlipressin has been observed to reduce portal venous flow.

Table 1: Effects of Terlipressin on Splanchnic Circulation in Animal Models

| Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Rat | Portal Hypertension (Portal Vein Ligation) | Ameliorated mesenteric vessel hyporeactivity to methoxamine. | |

| Rat | Cirrhosis | Reduced splanchnic vasoconstrictive response during hemorrhage. | |

| Rat | Cirrhosis (Bile Duct Ligation) | Reduced portal venous flow. | |

| Rat | Endotoxic Shock | No detrimental effect on mesenteric blood flow in fluid-challenged rats. |

Systemic Vascular Resistance and Mean Arterial Pressure Effects in Animal Studies

Terlipressin acetate (B1210297) consistently increases systemic vascular resistance and mean arterial pressure (MAP) in various animal models. This systemic pressor effect is a direct result of its vasoconstrictor action on peripheral blood vessels.

In ovine and porcine models of septic shock, terlipressin administration led to a consistent increase in both MAP and systemic vascular resistance. Similarly, in a rat model of uncontrolled hemorrhagic shock, terlipressin increased MAP. Studies in rats with liver cirrhosis also demonstrated an increase in MAP following terlipressin administration. A study in a porcine model of acute pulmonary embolism showed that terlipressin increased mean systemic blood pressure and systemic vascular resistance. However, this was accompanied by a decrease in cardiac output.

Table 2: Impact of Terlipressin on Systemic Hemodynamics in Animal Studies

| Animal Model | Condition | Effect on Systemic Vascular Resistance | Effect on Mean Arterial Pressure | Reference |

|---|---|---|---|---|

| Ovine & Porcine | Septic Shock | Increased | Increased | |

| Rat | Uncontrolled Hemorrhagic Shock | Not specified | Increased | |

| Rat | Liver Cirrhosis | Increased | Increased | |

| Pig | Acute Pulmonary Embolism | Increased | Increased | |

| Rat | Endotoxic Shock (fluid-challenged) | Not specified | Increased |

Microcirculatory Dynamics in Preclinical Settings

The effects of terlipressin on the microcirculation are complex and can vary depending on the experimental conditions. In a rat model of endotoxic shock, terlipressin, when administered with fluid resuscitation, was shown to improve ileal microcirculation. Another study in rats with endotoxic shock found that terlipress

Renal Systemic Responses in Animal Models

Antidiuretic Effects in Non-Human Species

Terlipressin exhibits a significantly lower antidiuretic effect compared to native vasopressin, estimated to be only 3% of the latter's activity. hpra.iekentpharma.co.ukmedicines.org.uk This residual antidiuretic action is generally considered clinically insignificant. hpra.iekentpharma.co.ukmedicines.org.uk In normovolemic animal models, terlipressin does not significantly impact renal blood flow. hpra.iekentpharma.co.ukmedicines.org.uk However, in states of hypovolemia, it has been shown to increase renal blood circulation. hpra.iekentpharma.co.ukmedicines.org.uk The excretion of terlipressin in the milk of animals has not been studied. hpra.iekentpharma.co.ukmedsafe.govt.nz

Gastrointestinal Systemic Modulation in Preclinical Investigations

Effects on Portal Pressure in Animal Models of Portal Hypertension

In animal models of portal hypertension, with or without cirrhosis, terlipressin has been consistently shown to reduce portal venous pressure. tga.gov.auresearchgate.netnih.gov This effect is attributed to its ability to cause splanchnic vasoconstriction, which decreases blood flow to the portal system. tga.gov.au Studies in rats with induced portal hypertension or cirrhosis have demonstrated that terlipressin decreases both portal vein pressure and superior mesenteric arterial blood flow. tga.gov.au

The combination of terlipressin with other agents has yielded mixed results. For instance, in portal hypertensive rats without cirrhosis, combining terlipressin with the β-adrenoceptor antagonist propranolol (B1214883) resulted in a greater reduction in portal pressure than terlipressin alone. tga.gov.au However, this synergistic effect was not observed in cirrhotic rats. tga.gov.au The co-administration of tetramethylpyrazine with terlipressin in portal hypertensive rats enhanced the portal hypotensive effects of terlipressin while mitigating some of its systemic pressor effects. Conversely, combining terlipressin with octreotide (B344500) has shown variable effects depending on the sequence of administration. tga.gov.au

| Animal Model | Intervention | Key Findings | Reference |

| Portal hypertensive rats (without cirrhosis) | Terlipressin + Propranolol | Greater reduction in portal pressure compared to terlipressin alone. | tga.gov.au |

| Cirrhotic rats | Terlipressin + Propranolol | No significant additive effect on portal pressure. | tga.gov.au |

| Portal hypertensive rats | Terlipressin + Tetramethylpyrazine | Enhanced portal hypotensive effect of terlipressin. | |

| Portal hypertensive rats | Terlipressin + Octreotide | Mixed effects depending on administration order. | tga.gov.au |

| Cirrhotic rats | Terlipressin | Reduced portal hypertension. | researchgate.net |

| Mice with partial hepatectomy | Terlipressin | Reduced elevated portal pressure. | researchgate.net |

Intestinal Epithelial Cell Protection Against Ischemic-Reperfusion Injury (e.g., via PI3K Pathway)

Recent studies have elucidated a protective role for terlipressin in intestinal ischemia-reperfusion (I/R) injury. In a model using intestinal epithelial cells (IEC-6) subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R), terlipressin was found to mitigate cellular damage. nih.govnih.gov Treatment with terlipressin following OGD significantly improved cell viability and proliferation while reducing apoptosis. nih.govnih.gov

This protective effect appears to be mediated through the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.govnih.gov The beneficial effects of terlipressin on IEC-6 cells were nullified by the administration of wortmannin, a specific PI3K inhibitor. nih.govnih.gov Further research in a rat model of acute mesenteric ischemia demonstrated that terlipressin administration improved survival, reduced intestinal epithelial cell apoptosis, and inhibited the generation of M1 macrophages in intestinal tissues. medsci.orgresearchgate.net These protective actions were also shown to be dependent on the PI3K/Akt pathway, as they were abolished by wortmannin. medsci.orgresearchgate.net

Immune and Inflammatory Responses in Research Models

Anti-inflammatory Effects and Cytokine Modulation

Terlipressin has demonstrated anti-inflammatory properties in various preclinical models. In the context of intestinal I/R injury, terlipressin inhibited the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from intestinal epithelial cells. nih.govnih.gov This effect was linked to the PI3K pathway. nih.govnih.gov

In a study on rats with acute mesenteric ischemia, terlipressin was found to hinder the release of inflammatory cytokines. medsci.orgresearchgate.net Furthermore, in cultured RAW264.7 macrophage cells challenged with lipopolysaccharide, terlipressin reduced the mRNA levels of specific M1 macrophage markers and the release of inflammatory cytokines. medsci.org This suggests that terlipressin can modulate macrophage polarization, shifting it away from the pro-inflammatory M1 phenotype. medsci.orgresearchgate.net In a mouse model of partial hepatectomy, terlipressin was also found to alleviate the expression of interleukin-6 (IL-6) mRNA. researchgate.net

| Model | Key Findings on Cytokine Modulation | Reference |

| Intestinal epithelial cells (OGD/R) | Inhibited secretion of TNF-α. | nih.govnih.gov |

| Rats with acute mesenteric ischemia | Hindered the release of inflammatory cytokines. | medsci.orgresearchgate.net |

| Cultured macrophages (LPS-challenged) | Reduced release of inflammatory cytokines. | medsci.org |

| Mice with partial hepatectomy | Alleviated IL-6 mRNA expression. | researchgate.net |

Anti-oxidative Stress Mechanisms in Preclinical Studies

The protective effects of terlipressin also extend to combating oxidative stress. In the OGD/R model of intestinal epithelial cells, terlipressin inhibited the production of 15-F2t-isoprostane, a marker of oxidative stress. nih.govnih.gov This anti-oxidative effect was also dependent on the PI3K signaling pathway. nih.govnih.gov These findings suggest that by mitigating oxidative stress, terlipressin helps to preserve cellular integrity in the face of ischemic insults.

Cardiovascular Reflex Mechanisms in Animal Studies

Baroreflex Sensitivity and Heart Rate Regulation

Terlipressin's primary action is vasoconstriction, mediated through V1a receptors on vascular smooth muscle, which typically leads to an increase in mean arterial pressure (MAP). nih.govresearchgate.net This rise in blood pressure is expected to trigger a compensatory decrease in heart rate, a response governed by the baroreceptor reflex. nih.govresearchgate.net

However, research suggests that the relationship is more complex than a simple reflex arc. Animal studies indicate that vasopressin and its analogues may directly modulate the sensitivity of the baroreflex. nih.govsemanticscholar.org Specifically, vasopressin is believed to sensitize the baroreceptors by acting on V1a receptors located in the area postrema of the brain. nih.gov This central action could explain observations where bradycardia occurs even without a significant increase in blood pressure. nih.gov

Studies in mutant mice lacking V1a vasopressin receptors have further illuminated this role. These mice exhibited lower resting blood pressure and a significantly impaired baroreceptor reflex response to blood pressure changes, underscoring the importance of the V1a receptor in regulating baroreflex sensitivity. nih.gov In a radiotelemetry study on healthy Sprague-Dawley rats, a drop in heart rate was observed following the peak in blood pressure after terlipressin administration. acs.org Conversely, another study in a piglet model of hemorrhagic shock showed that heart rate was significantly lower in the group receiving lactated Ringer's solution compared to the group that remained in hemorrhagic shock, with no significant difference noted with terlipressin treatment when compared to the hemorrhagic group. nih.gov

These findings collectively suggest that terlipressin's effect on heart rate is not solely a consequence of peripheral vasoconstriction but also involves a central modulation of baroreflex sensitivity, a phenomenon that has been a subject of ongoing investigation. nih.govoup.com

Reproductive Physiology in Animal Models

Effects on Uterine Contractility in Pregnant Animals

Terlipressin has been shown to induce uterine contractions. drugs.comoup.comnih.gov This effect is a key concern and a basis for its contraindication in pregnancy. medsafe.govt.nz Animal studies have demonstrated that the administration of vasopressin analogues can lead to increased intrauterine pressure. drugs.com In pregnant rabbits, terlipressin administration was associated with spontaneous abortion, a direct consequence of its uterotonic activity. medsafe.govt.nz The mechanism is tied to its action on vasopressin receptors present in the uterine muscle. tga.gov.au

Placental Blood Flow Alterations in Preclinical Studies

A significant finding in preclinical animal studies is the marked reduction in uterine and placental blood flow following terlipressin administration. drugs.comoup.comnih.govmedscape.com In pregnant guinea pigs, doses lower than the maximum recommended human dose resulted in a notable decrease in blood flow to the uterus and placenta. drugs.comoup.comnih.govmedscape.com This reduction in perfusion is a direct consequence of the vasoconstrictive properties of terlipressin. tga.gov.au

Gestational administration of lysine-vasopressin, the active metabolite of terlipressin, has been shown to decrease placental blood flow in pregnant rabbits. tga.gov.au This compromised blood flow can lead to endometrial ischemia and is considered a primary mechanism for the embryotoxic and teratogenic effects observed in animal models, such as increased fetal resorptions, implantation loss, and fetal anomalies. drugs.comoup.comnih.govmedscape.com

Table 1: Summary of Terlipressin's Effects on Reproductive Physiology in Animal Models

| Animal Model | Observed Effect | Reference |

|---|---|---|

| Rabbit | Embryotoxic and teratogenic effects (increased resorptions, implantation loss, fetal anomalies) | drugs.comoup.comnih.govmedscape.com |

| Rabbit | Spontaneous abortion | medsafe.govt.nz |

| Guinea Pig | Marked decrease in uterine and placental blood flow | drugs.comoup.comnih.govmedscape.com |

| Rat | Decreased litter size | drugs.com |

Impact on Specific Organ Pathophysiology in Animal Models

Liver Ischemia-Reperfusion Injury Mechanisms

Ischemia-reperfusion (IR) injury is a significant concern in procedures like liver transplantation and major hepatectomy, characterized by cellular damage upon the restoration of blood flow after a period of ischemia. plos.orgekja.org Research in animal models has explored the potential protective effects of terlipressin in this context.

In a mouse model of partial hepatic warm IR, terlipressin administration was found to significantly ameliorate liver injury. nih.gov The protective mechanisms observed include a reduction in hepatocyte apoptosis and necrosis, as well as a decrease in inflammation. nih.gov Interestingly, post-reperfusion treatment with terlipressin appeared to be more effective than pre-ischemia administration, which may be attributed to an increased expression of the vasopressin V1a receptor after reperfusion. researchgate.net

The molecular mechanisms underlying this protection involve the modulation of key signaling pathways. Western blot analysis revealed that terlipressin treatment, particularly after reperfusion, increased the expression of anti-apoptotic proteins like BCL-2 and BCL-XL, while significantly decreasing the expression of the pro-apoptotic protein cleaved-caspase-3. nih.gov Furthermore, terlipressin treatment was associated with a reduction in the production of pro-inflammatory cytokines such as IL-6. plos.org

A study in a pig model of major liver resection demonstrated that terlipressin could prevent the increase in portal venous pressure that typically follows such procedures. This effect was comparable to that of a portacaval shunt. portlandpress.com By reducing portal pressure, terlipressin may help to mitigate the hemodynamic stress on the liver remnant and potentially reduce the risk of post-resection liver failure. portlandpress.com

Table 2: Effects of Terlipressin on Liver Ischemia-Reperfusion Injury in a Mouse Model

| Parameter | Effect of Terlipressin Treatment | Reference |

|---|---|---|

| Alanine Transaminase (ALT) Levels | Decreased | nih.gov |

| Aspartate Transaminase (AST) Levels | Decreased | nih.gov |

| Total Bilirubin Levels | Decreased at 6 hours post-reperfusion | nih.gov |

| Hepatocyte Apoptosis and Necrosis | Ameliorated | nih.govresearchgate.net |

| Neutrophil and Macrophage Accumulation | Reduced | researchgate.net |

| Anti-apoptotic proteins (BCL-2, BCL-XL) | Increased expression | nih.gov |

| Pro-apoptotic protein (cleaved-caspase-3) | Decreased expression | nih.gov |

Role in Experimental Hemorrhagic Shock Models

Terlipressin acetate, a synthetic analogue of vasopressin, has been investigated for its potential therapeutic role in experimental models of hemorrhagic shock, a life-threatening condition characterized by massive blood loss and inadequate tissue perfusion. plos.orgplos.orgnih.gov Studies in various animal models, including rats and pigs, have demonstrated that terlipressin can offer hemodynamic benefits and improve survival rates. plos.orgnih.gov

In a rat model of uncontrolled hemorrhagic shock, terlipressin administration was associated with a significant increase in mean arterial pressure (MAP) and a reduction in mortality. nih.govbertin-bioreagent.com Similarly, in a porcine model of hemorrhagic shock, early administration of terlipressin was shown to restore cerebral perfusion pressure and improve brain oxygenation. nih.gov The vasoconstrictive properties of terlipressin, mediated through its action on V1 receptors, are believed to be central to these effects, leading to a redistribution of blood flow to vital organs such as the brain and heart. plos.orgnih.gov

Research has also compared terlipressin to other vasopressors and standard fluid resuscitation. In one study, both terlipressin and vasopressin were more effective than lactated Ringer's solution in improving MAP, reducing lung injury, and modulating inflammatory responses in a rat model of uncontrolled hemorrhagic shock. plos.org While both vasopressin and terlipressin showed similar efficacy in terms of mortality and inflammatory markers, terlipressin demonstrated a more prolonged effect on maintaining the restored MAP. plos.org Another study in a pediatric pig model of hemorrhagic shock found that the addition of terlipressin to initial fluid resuscitation improved hemodynamic parameters and cerebral perfusion. plos.orgnih.gov

The mechanism behind terlipressin's protective effects in hemorrhagic shock extends beyond simple vasoconstriction. Studies suggest it may also modulate inflammatory pathways, as evidenced by reduced levels of pro-inflammatory cytokines and increased levels of anti-inflammatory cytokines. plos.org Furthermore, research indicates that terlipressin can attenuate kidney injury associated with hemorrhagic shock. bmj.com

Table 1: Effects of Terlipressin in Experimental Hemorrhagic Shock Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat (Uncontrolled Hemorrhagic Shock) | Increased mean arterial pressure (MAP) and decreased mortality. | nih.govbertin-bioreagent.com |

| Rat (Uncontrolled Hemorrhagic Shock) | Compared to lactated Ringer's, terlipressin was associated with higher MAP, lower mortality, less lung injury, and a more favorable inflammatory cytokine profile. It also showed a more prolonged effect on MAP compared to vasopressin. | plos.org |

| Pig (Pediatric Hemorrhagic Shock) | Addition of terlipressin to initial fluid resuscitation improved hemodynamics and cerebral perfusion. | plos.orgnih.gov |

| Pig (Hemorrhagic Shock) | Early administration restored cerebral perfusion pressure and improved brain oxygenation. | nih.gov |

| Pig (Hemorrhagic Shock) | Attenuated kidney injury. | bmj.com |

Investigation in Septic Shock Pathophysiology in Animal Models

Terlipressin acetate has been extensively studied in various animal models of septic shock to understand its role in modulating the complex pathophysiology of this condition. Septic shock is characterized by profound vasodilation, leading to severe hypotension and organ dysfunction. researchgate.net Terlipressin, being a potent vasopressor, has shown promise in counteracting this vasodilation and improving hemodynamics. ima.org.ilamegroups.org

In ovine models of septic shock, terlipressin infusion has been shown to stabilize systemic hemodynamics and prolong survival. nih.gov Studies in septic ewes demonstrated that terlipressin increased arterial blood pressure and systemic vascular resistance index. ima.org.il Interestingly, the increase in systemic vascular resistance was more pronounced in septic animals compared to healthy ones. ima.org.il

Animal models have also been crucial in elucidating the effects of terlipressin on regional blood flow during septic shock. In anesthetized healthy pigs, terlipressin administration led to a decrease in portal venous blood flow and an increase in hepatic arterial flow. ima.org.il Concerns about potential reductions in splanchnic blood flow due to its strong vasoconstrictive effects have been a key area of investigation. ima.org.il However, some animal studies have indicated that terlipressin can restore arterial blood pressure while also reversing some of the detrimental splanchnic hemodynamic changes seen in sepsis. ima.org.il

Furthermore, research in rat and rabbit models of septic shock induced by cecal ligation and puncture or lipopolysaccharide (LPS) has shown that terlipressin, in combination with norepinephrine (B1679862), can improve vascular reactivity and increase survival time. bertin-bioreagent.com Animal studies have also suggested that terlipressin may have beneficial effects on organ function in septic shock, including improvements in myocardial contractility, renal function, and vascular leakage. researchgate.net

Table 2: Investigational Findings of Terlipressin in Animal Models of Septic Shock

| Animal Model | Key Findings | Reference |

|---|---|---|

| Ovine (Sheep) | Stabilized systemic hemodynamics and prolonged survival. Increased arterial blood pressure and systemic vascular resistance index, with a more pronounced effect in septic animals. | ima.org.ilnih.gov |

| Porcine (Pig) | Decreased portal venous blood flow and increased hepatic arterial flow in healthy anesthetized pigs. | ima.org.il |

| Rat and Rabbit (Cecal Ligation and Puncture/LPS-induced) | In combination with norepinephrine, improved vascular reactivity and increased survival time. | bertin-bioreagent.com |

| General Animal Models | Suggested amelioration of myocardial contractility, renal function, and vascular leakage. | researchgate.net |

Modulation of Hemorrhagic Gastroenteritis in Canine Models

The therapeutic potential of terlipressin acetate has been explored in canine models of hemorrhagic gastroenteritis (HGE), a condition of unknown etiology characterized by acute onset of bloody diarrhea and vomiting. ekb.eg A clinical trial involving 70 dogs with HGE investigated the efficacy of terlipressin acetate in conjunction with standard supportive care. ekb.egdoaj.orgscinito.aijournal-index.org

In this study, dogs were randomly assigned to two groups. The first group received terlipressin acetate along with dextrose saline infusion, antibiotics, and symptomatic treatment. ekb.egekb.egdoaj.orgjournal-index.org The second group received the same supportive care but without terlipressin acetate. ekb.egekb.egdoaj.orgjournal-index.org The primary outcome measure was the speed of clinical recovery.

The results indicated that the clinical recovery was faster in the group of dogs that received terlipressin acetate. ekb.egdoaj.org However, when evaluating hematobiochemical parameters, no significant alterations were observed between the two groups. ekb.egdoaj.org This suggests that while terlipressin may contribute to a quicker resolution of clinical signs in dogs with HGE, its impact on laboratory parameters may be less pronounced. ekb.eg The study concluded that the efficacy of terlipressin acetate in this context was of low importance for recovery based on the laboratory data. ekb.egdoaj.org

Table 3: Research Findings on Terlipressin in Canine Hemorrhagic Gastroenteritis

| Study Design | Key Findings | Reference |

|---|---|---|

| Therapeutic trial in 70 dogs with HGE. One group received terlipressin acetate with supportive care, the other received supportive care alone. | Clinical recovery was faster in the terlipressin group. No significant differences in hematobiochemical parameters were observed between the groups. | ekb.egdoaj.org |

Synthesis, Purification, and Analytical Methodologies

Solid-Phase Polypeptide Synthesis Techniques

Terlipressin (B549273) acetate (B1210297), a synthetic analogue of lysine-vasopressin, is a dodecapeptide manufactured through chemical synthesis. tga.gov.au The primary method for its production is Solid-Phase Polypeptide Synthesis (SPPS), a technique that has proven effective for the large-scale manufacturing of peptides. tga.gov.auacs.orgpolypeptide.com This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. acs.orgpatsnap.com

The synthesis process typically begins with the attachment of the C-terminal amino acid, Glycine (B1666218), to a resin, often a Rink Amide resin or a modified polystyrene-based resin. patsnap.comgoogle.com Subsequent amino acids are then added in a stepwise manner. To prevent unwanted side reactions, the reactive side chains of the amino acids are protected with temporary protecting groups. google.combloomtechz.com For instance, Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used to protect the N-terminal amino group of the incoming amino acid. patsnap.comgoogle.com The synthesis follows a specific sequence of coupling the protected amino acids, such as Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Lys(Boc)-OH, to the resin-bound peptide. google.com A key innovation in some synthesis methods is the use of a protected amino acid fragment, Gly-Gly-Gly, as a single unit to be coupled, which helps to avoid the formation of certain impurities. google.com

A critical step in the synthesis of terlipressin is the formation of the disulfide bridge between the two cysteine residues. geneesmiddeleninformatiebank.nl This cyclization can be performed while the peptide is still attached to the solid support (solid-phase oxidation) or after cleavage from the resin (solution-phase oxidation). patsnap.comgoogle.com Solid-phase oxidation is often preferred as it can reduce the amount of waste liquid and shorten reaction times. patsnap.com Reagents like iodine are used to facilitate this oxidative cyclization. google.comgoogle.com

Upon completion of the peptide chain assembly and cyclization, the peptide is cleaved from the resin using an acidolysis reagent, such as a solution containing trifluoroacetic acid (TFA). patsnap.comgoogle.com This step also removes the side-chain protecting groups, yielding the crude terlipressin peptide. patsnap.com The entire process, from peptide chain assembly to disulfide bond formation, can be carried out on a polymeric carrier, which is an industry-ready approach applicable for large-scale synthesis. acs.orgfigshare.com

Purification Strategies for Terlipressin Acetate

Following synthesis and cleavage from the resin, the crude terlipressin product contains various impurities. Therefore, a robust purification strategy is essential to achieve the high purity required for a pharmaceutical-grade active ingredient.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of terlipressin acetate purification. google.com This technique separates the desired peptide from impurities based on differences in their hydrophobicity. The crude peptide solution is loaded onto a column packed with a nonpolar stationary phase, typically octadecyl-bonded silica (B1680970) (C18) or a polystyrene-divinylbenzene polymer. google.comgoogle.com

A gradient elution system is commonly employed, using a mobile phase consisting of an aqueous component and an organic modifier, usually acetonitrile (B52724). google.comsielc.com The aqueous phase is often a buffer solution, such as a phosphoric acid-triethylamine buffer or an acetic acid solution, which helps to control the pH and improve the separation. google.com The purification process may involve one or more RP-HPLC steps to achieve the desired purity of over 99.5%. patsnap.comgoogle.com

For instance, a two-step HPLC purification method has been described. The first step uses a polymer-based column with a phosphoric acid-triethylamine buffer and acetonitrile gradient to increase the purity to over 90%. google.com The second step utilizes a silica-based C18 column with an acetic acid and acetonitrile gradient for final purification and salt conversion. google.com

Salt Conversion Methodologies

After purification, terlipressin is typically in the form of a salt. To obtain terlipressin acetate, a salt conversion or exchange step is necessary. This can be integrated into the final stages of the RP-HPLC purification. By using an acetic acid-containing mobile phase in the final chromatographic step, the trifluoroacetate (B77799) counter-ions from the cleavage step can be exchanged for acetate ions. google.com The purified terlipressin acetate solution is then concentrated and lyophilized (freeze-dried) to obtain a stable, powdered final product. google.comgoogle.com

Characterization Techniques for Purity and Identity

A comprehensive set of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized terlipressin acetate.

Purity Analysis: RP-HPLC is the primary method for determining the purity of terlipressin acetate and for quantifying any related impurities. researchgate.netjocpr.com Stability-indicating HPLC methods have been developed to separate terlipressin from its degradation products. jocpr.com These methods typically use a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer, with detection at a specific wavelength, such as 220 nm or 280 nm. google.comjocpr.com

Identity Confirmation: The identity of terlipressin acetate is confirmed using a combination of techniques:

Mass Spectrometry (MS): Techniques like Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) are used to determine the molecular weight of the peptide, confirming its primary sequence. edqm.eu

Amino Acid Analysis: This technique verifies the amino acid composition of the peptide.

Structural Characterization: Specific analytical tests are performed to confirm critical structural features of terlipressin:

Disulfide Bridge Confirmation: Characterization data is essential to verify the presence of the correct disulfide bridge between the two cysteine residues, which is crucial for the peptide's biological activity. geneesmiddeleninformatiebank.nl

Chiral Purity: As terlipressin contains multiple chiral centers, analysis is required to confirm the correct stereochemistry (L-configuration) of the amino acids. tga.gov.augeneesmiddeleninformatiebank.nl

The European Pharmacopoeia (Ph. Eur.) provides reference standards for terlipressin, which are used for qualitative and quantitative analysis, including tests for related substances and assay determination. edqm.eu

Development of Analytical Assays for Preclinical Studies

The development of reliable analytical assays is crucial for preclinical studies, which investigate the pharmacology and toxicology of terlipressin.

In Vitro and In Vivo Sample Analysis: RP-HPLC methods, similar to those used for purity testing, are adapted for the quantification of terlipressin in biological matrices such as plasma. tga.gov.au These methods need to be sensitive and specific enough to measure the low concentrations of the drug and its metabolites. For mass spectrometry-compatible applications, volatile buffers like formic acid are used in the mobile phase instead of phosphoric acid. sielc.com

Stability Studies: Stability-indicating HPLC methods are essential for assessing the stability of terlipressin under various conditions, such as in different buffer solutions and at different temperatures. google.comresearchgate.net Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat, are performed to identify potential degradation products and to validate the separation capabilities of the analytical method. researchgate.netjocpr.com

Impurity Profiling: During the development and manufacturing process, several impurities can be formed. These include by-products from the synthesis, such as [Gly]-terlipressin, or degradation products. google.comgoogle.com Analytical methods must be able to detect and quantify these impurities to ensure the safety and quality of the drug. Reference standards for known impurities, such as Terlipressin Impurity A (des-glycine-terlipressin), are used for this purpose. pharmaffiliates.comsynzeal.com

Interactive Data Tables

Table 1: RP-HPLC Parameters for Terlipressin Acetate Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Inertsil-ODS C18 (5µ, 4.6 mm × 250 mm) ijpsjournal.com | Reversed-phase C18 (250 x 4.6 mm, 5 µm) jocpr.com | Newcrom R1 sielc.com |

| Mobile Phase | Methanol:Acetonitrile (30:70 v/v) ijpsjournal.com | Acetonitrile:Monobasic potassium phosphate solution (35:65 v/v), pH 3.5 jocpr.com | Acetonitrile, water, and phosphoric acid sielc.com |

| Flow Rate | 1.0 mL/min ijpsjournal.com | 1.5 mL/min jocpr.com | Not specified |

| Detection Wavelength | 225 nm ijpsjournal.com | 280 nm jocpr.com | Not specified |

| Retention Time | 3.68 min ijpsjournal.com | 10.05 min jocpr.com | Not specified |

Table 2: Common Impurities in Terlipressin Synthesis

| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Terlipressin Impurity A (des-glycine-terlipressin) | C50H71N15O14S2 | 1170.32 |

| Terlipressin Impurity C | C46H65N13O12S2 | 1056.22 |

| Terlipressin Impurity D | C54H76N16O16S2 | 1269.41 |

| Terlipressin Impurity E | C52H74N16O15S2 | 1227.38 pharmaffiliates.com |

| Terlipressin Impurity F | C52H73N15O16S2 | 1228.37 pharmaffiliates.com |

| Terlipressin Impurity G | C52H73N15O16S2 | 1228.37 pharmaffiliates.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Acetic acid |

| Diethylamine acetate |

| Dextran |

| Formic acid |

| Fmoc-Cys(Trt)-OH |

| Fmoc-Gly-Gly-Gly |

| Fmoc-Lys(Boc)-OH |

| Fmoc-Tyr(tBu)-OH |

| Glycine |

| Iodine |

| Lysine-vasopressin |

| Mannitol |

| Methanol |

| Monobasic potassium phosphate |

| Phosphoric acid |

| Polystyrene-divinylbenzene |

| Sodium chloride |

| Terlipressin |

| Terlipressin acetate |

| Trifluoroacetic acid |

Comparative Preclinical Pharmacology and Mechanistic Differentiation

Comparison with Endogenous Vasopressin Analogues (e.g., Arginine Vasopressin, Lysine (B10760008) Vasopressin)

Terlipressin (B549273) is a prodrug that is enzymatically converted to its active metabolite, lysine vasopressin (LVP). mims.commedsafe.govt.nz This fundamental characteristic underpins many of the pharmacological distinctions between terlipressin and endogenous vasopressins like arginine vasopressin (AVP), the naturally occurring human hormone. wikipedia.orgwikipedia.org

Receptor Selectivity Profiles

The physiological effects of vasopressin and its analogues are mediated through their interaction with various vasopressin receptors, primarily V1a, V1b, and V2. tga.gov.au The V1a receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction. tga.gov.audovepress.com V2 receptors are located in the kidney's collecting ducts and are responsible for the antidiuretic effect. tga.gov.audovepress.com

Terlipressin and its active metabolite, LVP, exhibit a greater selectivity for V1 receptors over V2 receptors. derangedphysiology.comamegroups.cn Specifically, terlipressin has been shown to have an approximately six-fold higher affinity for V1 receptors compared to V2 receptors. derangedphysiology.comnih.gov This increased V1 selectivity is a key differentiator from AVP, which binds to V1 and V2 receptors with similar high affinities. nih.gov LVP also demonstrates a higher affinity for V1 receptors over V2, though to a lesser extent than terlipressin itself. nih.gov

While terlipressin itself has a much lower binding affinity for both V1 and V2 receptors compared to AVP and LVP, its primary pharmacological action is attributed to its conversion to the more potent LVP. dovepress.comnih.gov In functional assays, terlipressin acts as a partial agonist at V1 receptors and a full agonist at V2 receptors, while LVP is a full agonist at both. dovepress.comnih.gov Some research also indicates that terlipressin is a full agonist of human V1B receptors. nih.gov

| Compound | V1 Receptor Affinity (Ki) | V2 Receptor Affinity (Ki) | V1:V2 Selectivity Ratio | Receptor Agonist Activity |

| Terlipressin | Low (micromolar range) nih.govnih.gov | Low (micromolar range) nih.gov | ~6:1 derangedphysiology.comnih.gov | Partial agonist at V1, Full agonist at V2 nih.gov |

| Lysine Vasopressin (LVP) | High (nanomolar range) nih.gov | High (nanomolar range) nih.gov | ~6:1 nih.gov | Full agonist at V1 and V2 dovepress.comnih.gov |

| Arginine Vasopressin (AVP) | High (sub-nanomolar range) nih.gov | High (sub-nanomolar range) nih.gov | ~1:1 nih.govsrce.hr | Full agonist at V1 and V2 dovepress.com |

This table provides a summary of the receptor binding affinities and activities. Ki values represent the inhibition constant, with lower values indicating higher affinity.

Pharmacokinetic Dissimilarities in Animal Models

Significant pharmacokinetic differences exist between terlipressin and endogenous vasopressins, largely due to terlipressin's prodrug nature. After intravenous administration, terlipressin is gradually metabolized by peptidases into LVP. mims.comderangedphysiology.com This slow conversion results in a prolonged duration of action for terlipressin's effects compared to the short half-life of AVP, which is typically less than 20 minutes. researchgate.net

In animal models, the half-life of terlipressin is approximately 50-80 minutes, but because of the sustained release of its active metabolite, LVP, the physiological effects can last for up to 6 hours. derangedphysiology.comkentpharma.co.uk The peak concentration of LVP is reached between 60 and 120 minutes after terlipressin administration. mims.commedsafe.govt.nz In contrast, studies in rats have shown that AVP has a plasma mean residence time of about 18 minutes. nih.gov

This extended duration of action for terlipressin may help in preventing the rebound hypotension that can be observed when short-acting vasopressors are discontinued. In a rat model of uncontrolled hemorrhagic shock, a single bolus of terlipressin was able to maintain a restored mean arterial pressure for 45 minutes, whereas vasopressin only maintained it for 5 minutes. plos.orgnih.gov

| Compound | Half-life | Duration of Action | Mechanism |

| Terlipressin | ~50-80 minutes kentpharma.co.uk | Up to 6 hours derangedphysiology.com | Prodrug converted to active metabolite (LVP) mims.com |

| Arginine Vasopressin (AVP) | < 20 minutes researchgate.net | Short | Rapidly cleared from circulation derangedphysiology.com |

| Lysine Vasopressin (LVP) | Metabolically active for 240-360 minutes researchgate.net | Extended | Active metabolite of terlipressin researchgate.net |

This table summarizes the key pharmacokinetic differences observed in preclinical studies.

Differential Physiological Effects in Preclinical Systems

The differences in receptor selectivity and pharmacokinetics translate to distinct physiological effects in preclinical models. Terlipressin's V1 selectivity leads to a more pronounced vasoconstrictive effect, particularly in the splanchnic circulation, with a comparatively modest antidiuretic effect at standard doses. derangedphysiology.comderangedphysiology.com This selective splanchnic vasoconstriction is beneficial in models of portal hypertension, where it reduces portal pressure and blood flow. mdpi.comtandfonline.com

In contrast, the non-selective nature of AVP results in both potent vasoconstriction and significant antidiuretic effects. derangedphysiology.com While both terlipressin and AVP can increase arterial blood pressure, the sustained action of terlipressin provides a more stable hemodynamic response in certain shock models. plos.org Animal studies have shown that while terlipressin and noradrenaline can both be effective in septic shock models, terlipressin may help in reducing the required dose of noradrenaline. frontiersin.orgd-nb.info

Comparison with Other Vasoactive Peptides in Research Models (e.g., Octreotide (B344500), Noradrenaline)

Mechanistic Comparisons in Splanchnic Hemodynamics

In research models of portal hypertension, both terlipressin and octreotide, a somatostatin (B550006) analogue, are used to reduce splanchnic blood flow and portal pressure. mdpi.comiosrjournals.org However, they achieve this through different mechanisms. Terlipressin acts directly on V1 receptors in the splanchnic vasculature to cause vasoconstriction. mdpi.comtandfonline.com Octreotide, on the other hand, inhibits the release of various vasodilatory gastrointestinal peptides and has a direct, albeit less potent, vasoconstrictive effect on splanchnic arterioles. mdpi.cominnovareacademics.in

In a rat model of portal hypertension, terlipressin was found to produce a more significant decrease in portal pressure compared to octreotide. nih.gov One study reported a 42% decrease in portal pressure with terlipressin versus a 16% decrease with octreotide. nih.gov However, octreotide was noted to significantly decrease collateral blood flow, an effect not as prominently observed with terlipressin in that particular study. nih.gov The simultaneous administration of both drugs did not show a significant additive effect on portal pressure reduction but suggested complementary actions. nih.gov

Comparative Effects on Systemic Circulation in Animal Studies

When compared to noradrenaline, a potent alpha-adrenergic agonist, terlipressin exhibits a different profile of systemic hemodynamic effects in animal studies of shock. Noradrenaline primarily increases systemic vascular resistance and blood pressure through widespread arterial and venous constriction.

In animal models of septic shock, both terlipressin and noradrenaline have been shown to be effective at restoring mean arterial pressure. wjgnet.com However, due to its preferential action on the splanchnic circulation, terlipressin is thought to redistribute blood volume from the splanchnic to the systemic circulation, thereby improving effective circulatory volume. tandfonline.com Some animal studies suggest that the addition of terlipressin can reduce the required dosage of noradrenaline to achieve hemodynamic targets. tandfonline.comd-nb.info In a study on fulminant ovine septic shock, however, first-line terlipressin infusion did not significantly alter norepinephrine (B1679862) requirements or organ dysfunction compared to second-line administration or norepinephrine alone, suggesting the effects can be model-dependent. d-nb.info In a porcine model of prolonged ventricular fibrillation, the combination of terlipressin and adrenaline was more effective at restoring blood pressure than adrenaline alone. srce.hr

Advanced Research Paradigms and Future Directions in Basic Science

Novel Target Identification and Receptor-Ligand Interaction Studies

Terlipressin (B549273) acetate (B1210297) primarily functions as a prodrug, which is converted to lysine-vasopressin. This active metabolite is a selective agonist for vasopressin V1a receptors, mediating vasoconstriction. medchemexpress.comnih.gov However, the binding characteristics and potential interactions with other receptors are areas of active investigation.

Recent studies have focused on the conformational flexibility of terlipressin and how this may influence its affinity and selectivity for various target proteins. scbt.com The molecular interactions are facilitated by its peptide structure, which allows for specific binding to vasopressin receptors and triggers distinct signaling pathways. scbt.com The acetate component of the molecule enhances its solubility and stability. scbt.com Advanced research aims to fully characterize the binding kinetics of terlipressin and its metabolites to not only the known vasopressin receptors (V1a, V1b, and V2) but also to potentially novel, yet-to-be-identified targets. mdpi.com The development of highly selective analogues is crucial for these studies, providing a pharmacological toolbox to dissect the mechanism of action and ligand-receptor interactions. mdpi.com

Investigation of Intracellular Signaling Networks Beyond Canonical Pathways

The canonical signaling pathway for vasopressin receptors involves G-protein coupling. researchgate.net For instance, V1a receptor activation leads to the activation of phospholipases, resulting in the mobilization of intracellular calcium and subsequent smooth muscle contraction. mdpi.com However, there is growing interest in non-canonical signaling pathways that may be modulated by terlipressin.

One such area of investigation is the role of β-arrestins. nih.gov These adaptor proteins are known to mediate the desensitization and internalization of G-protein coupled receptors (GPCRs), which is considered their canonical role. nih.govfrontiersin.org However, β-arrestins can also act as signal transducers themselves, initiating signaling cascades independent of G-proteins. nih.govnih.gov For some GPCRs, β-arrestins can even prolong G-protein-mediated signaling from intracellular compartments like endosomes. nih.gov Research into whether terlipressin can induce biased signaling, preferentially activating G-protein or β-arrestin pathways, is a key future direction. This could explain some of the diverse physiological effects observed with terlipressin and open avenues for designing ligands with more specific cellular actions. nih.gov Furthermore, the potential for terlipressin to influence signaling pathways distinct from its primary receptor targets, such as the PI3K signaling pathway involved in cell survival, has been suggested in preclinical models. medchemexpress.com

Exploration of Untapped Pharmacodynamic Properties in Preclinical Models

Beyond its well-established vasoconstrictive effects, preclinical studies are uncovering novel pharmacodynamic properties of terlipressin. These include anti-inflammatory and anti-oxidative effects. medchemexpress.com

Preclinical Findings on Novel Pharmacodynamic Properties of Terlipressin

| Preclinical Model | Observed Effect | Potential Mechanism | Citation |

|---|---|---|---|

| Rat model of contrast-induced nephropathy | Inhibited development of nephropathy, reduced tubular necrosis and medullary congestion. | Not fully elucidated, but may involve improved renal hemodynamics. | researchgate.net |

| Rat model of hemorrhagic shock | Attenuated acute kidney injury, improved glomerular/tubular function, reduced inflammation (lower IL-6 and IL-18 levels). | Normalization of arginine vasopressin 1a receptor expression and increased angiotensin II type 1 receptor expression. | nih.gov |

| In vitro intestinal epithelial cells (IEC-6) | Improved cell viability and proliferation, reduced apoptosis, and inhibited secretion of TNF-α. | Attenuation of cell damage via the PI3K signaling pathway. | medchemexpress.com |

| Mouse model of hepatic ischemia-reperfusion | Ameliorated liver apoptosis, necrosis, and inflammation. | Anti-inflammatory and anti-apoptotic effects. | medchemexpress.com |

These findings suggest that terlipressin may have therapeutic potential in conditions characterized by inflammation and tissue injury, such as septic shock and ischemia-reperfusion injury. medchemexpress.comnih.gov Further preclinical research is warranted to fully explore these untapped properties and their underlying mechanisms.

Development of Advanced Analytical and Imaging Techniques for In Vivo Research

The study of terlipressin's in vivo behavior is being advanced by sophisticated analytical and imaging techniques. High-resolution mass spectrometry, for example, is being used to study the chemical stability of terlipressin and identify its degradation products, which is crucial for understanding its efficacy and potential side effects. researchgate.net

In the realm of molecular imaging, positron emission tomography (PET) offers a non-invasive way to visualize and quantify receptor distribution and engagement in real-time. nih.gov While specific PET radiotracers for terlipressin are still in development, novel tracers for related receptors, such as ¹¹C-TASP699 for the vasopressin 1B receptor, demonstrate the potential of this technology. researchgate.netdntb.gov.ua The development of a dedicated PET tracer for the V1a receptor would be invaluable for studying terlipressin's pharmacokinetics and pharmacodynamics directly in humans, assessing target engagement, and guiding the development of new analogues. researchgate.netunito.it Additionally, techniques like gated myocardial perfusion imaging are being used to assess the cardiac effects of terlipressin in detail. researchgate.net

Potential for Peptide Engineering and Design of Next-Generation Analogues

While terlipressin offers advantages over native vasopressin, such as a longer half-life, there is still room for improvement through peptide engineering. mdpi.compatsnap.com The goals of designing next-generation analogues include enhancing metabolic stability, improving receptor selectivity, and reducing off-target effects. mdpi.commdpi.com

Strategies for peptide modification are varied and include:

Incorporation of non-canonical amino acids: This can improve resistance to enzymatic degradation. researchgate.net

Cyclization: Both head-to-tail and side-chain cyclization can increase structural rigidity and stability. researchgate.net

Conjugation to other molecules: Attaching molecules like polyethylene (B3416737) glycol (PEG) or lipids can extend the plasma half-life. univie.ac.at A recent example is the development of a 1,18-octadecanedioic acid (ODDA) conjugate of terlipressin, which binds to serum albumin and has a significantly longer elimination half-life. acs.org

Development of partial agonists: A partial agonist of the V1a receptor, PHIN-214, is being investigated as an alternative to terlipressin with a potentially lower risk of severe vasoconstriction. researchgate.net

Computational tools, including molecular dynamics simulations and machine learning, are increasingly being used to rationally design these new peptide therapeutics. mdpi.com

Q & A

Basic Research Questions

What are the primary pharmacological mechanisms of terlipressin acetate in experimental models?

Terlipressin acetate acts as a prodrug metabolized to lysine vasopressin, selectively agonizing V1a receptors to induce vasoconstriction and stabilize hemodynamics. This mechanism is critical in models of septic shock, hepatorenal syndrome (HRS), and ischemia-reperfusion (IR) injury.

- Key Experimental Insights :

- In vitro : At 25 nM, it improves IEC-6 intestinal epithelial cell viability and reduces TNF-α and 15-F2t-isoprostane secretion under oxygen-glucose deprivation/reoxygenation (OGD/R) stress .

- In vivo : In murine hepatic IR models, it reduces apoptosis, necrosis, and inflammation .

- Dose Dependency : Higher doses (e.g., 2 mg) sustain portal pressure reduction longer than lower doses (1 mg) in HRS models .

How should researchers standardize terlipressin acetate preparation for in vitro studies?

-

Stock Solution : Prepare in sterile water or saline at 10 mM (based on molecular weight: 1227.37 g/mol for anhydrous form). Aliquot and store at -80°C to avoid degradation .

-

Cell Culture Use : For IEC-6 cells, incubate at 25 nM for 24–48 hours to assess anti-inflammatory/antioxidant effects .

-

Critical Parameters :

Parameter Requirement Purity ≥95% (HPLC-validated) Storage 2–8°C short-term; -15–20°C long-term Stability Avoid repeated freeze-thaw cycles

What are validated in vitro and in vivo models for studying terlipressin acetate’s anti-inflammatory effects?

- In Vitro :

- In Vivo :

Advanced Research Questions

How can conflicting data between terlipressin acetate’s in vitro and in vivo efficacy be resolved?

Conflicts often arise from differences in receptor expression, metabolic activation, or experimental timelines.

- Methodological Strategies :

- Pharmacokinetic Profiling : Compare prodrug conversion rates (terlipressin → lysine vasopressin) across models using LC-MS .

- Receptor Mapping : Use knockout mice lacking V1a receptors to isolate target-specific effects .

- Dose-Response Alignment : Ensure in vitro concentrations (e.g., 25 nM) reflect achievable plasma levels in vivo (e.g., 1–2 mg/kg in rodents) .